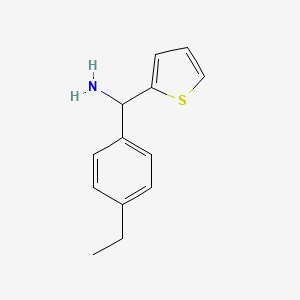
(4-Ethylphenyl)(thiophen-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethylphenyl)(thiophen-2-yl)methanamine is a chemical compound that consists of an ethyl-substituted phenyl group and a thiophene ring connected by a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylphenyl)(thiophen-2-yl)methanamine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Another approach involves the condensation reaction of thiophene derivatives with substituted benzylamines under basic conditions . This method typically requires the use of a base such as triethylamine and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The choice of catalysts, solvents, and reaction conditions is optimized to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(4-Ethylphenyl)(thiophen-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(4-Ethylphenyl)(thiophen-2-yl)methanamine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-Ethylphenyl)(thiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Methylphenyl)(thiophen-2-yl)methanamine
- (4-Chlorophenyl)(thiophen-2-yl)methanamine
- (4-Bromophenyl)(thiophen-2-yl)methanamine
Uniqueness
(4-Ethylphenyl)(thiophen-2-yl)methanamine is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to its analogs.
Propiedades
Número CAS |
847744-36-9 |
|---|---|
Fórmula molecular |
C13H15NS |
Peso molecular |
217.33 g/mol |
Nombre IUPAC |
(4-ethylphenyl)-thiophen-2-ylmethanamine |
InChI |
InChI=1S/C13H15NS/c1-2-10-5-7-11(8-6-10)13(14)12-4-3-9-15-12/h3-9,13H,2,14H2,1H3 |
Clave InChI |
XZZLXEAHTSBXKM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C(C2=CC=CS2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


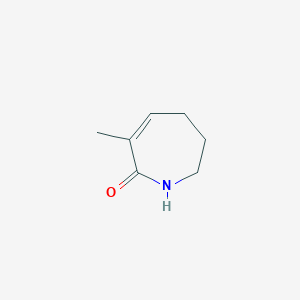

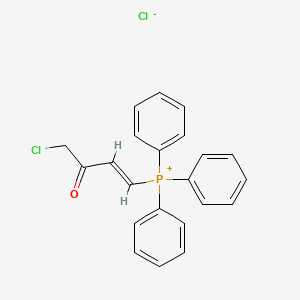
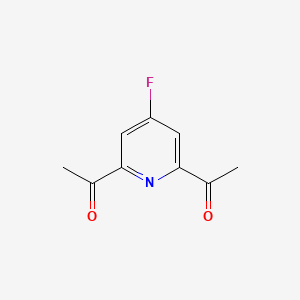
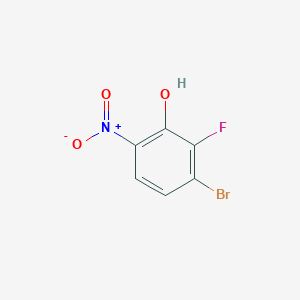
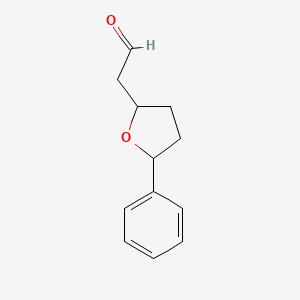


![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-](/img/structure/B12836314.png)

![1-(6-Chloroimidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12836328.png)
![5-Nitro-2-(m-tolyl)-1H-benzo[d]imidazole](/img/structure/B12836331.png)
![(2S)-1-[(1R,3R)-3-ethenyl-2,2-difluorocyclopropyl]propan-2-ol](/img/structure/B12836347.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-[(2-methylpropyl)sulfanyl]pyridine-4-carboxamide](/img/structure/B12836353.png)
